molecular formula C8H6N2O7 B181211 4-Methoxy-3,5-dinitrobenzoic acid CAS No. 85365-92-0

4-Methoxy-3,5-dinitrobenzoic acid

Cat. No. B181211
CAS RN: 85365-92-0
M. Wt: 242.14 g/mol
InChI Key: VBLDFIFEVZSYAR-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dinitrobenzoic acid is a derivative of benzoic acid . It is a highly polar nitroaromatic compound . It has been used in the characterization of water samples from a trinitrotoluene-contaminated waste disposal site .


Synthesis Analysis

The synthesis of this compound involves nitration of benzoic acid with sulfuric acid and fuming nitric acid . It can also be synthesized by nitration of 3-nitrobenzoic acid . Another method involves the oxidation of 3,5-dinitrotoluene .


Molecular Structure Analysis

The molecular formula of this compound is C8H6N2O7 . It has an average mass of 242.142 Da and a monoisotopic mass of 242.017502 Da .


Chemical Reactions Analysis

This compound has been used as a starting reagent for the asymmetric synthesis of the benzazocine core of FR900482 . It also reacts with hydroxide ion in aqueous dimethyl sulfoxide .


Physical And Chemical Properties Analysis

This compound is a solid with a density of 1.6±0.1 g/cm3 . It has a boiling point of 433.9±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C .

Scientific Research Applications

  • Aromatic Nucleophilic Substitution Reactions : The reactions of 4-Methoxy-3,5-dinitrobenzoic acid with hydroxide ion in aqueous dimethyl sulfoxide were studied, indicating the formation of anionic σ-complexes and intermediate complexes (Hasegawa, 1983).

  • Synthesis of Derivatives : N-Alkoxy-3,5-dinitro-4-aminobenzoic acid derivatives were synthesized from 4-chloro-3,5-dinitrobenzoic acid, exhibiting properties like acid characteristics, fluorescence, and complexing properties with alkaline cations (Tudose et al., 2010).

  • Microbial Metabolism Studies : A strain of Pseudomonas putida, when grown on 3,4,5-trimethoxybenzoic acid, oxidized compounds including 3,5-dinitrobenzoic acid and related compounds, providing insights into microbial metabolism (Donnelly & Dagley, 1980).

  • Chemical Synthesis Correction : A study corrected a previous report on the synthesis of 4-methoxy-3,5-dinitrobenzaldehyde, a compound related to this compound, highlighting the need for accurate chemical synthesis methods (Monk et al., 2003).

  • Kinetic Studies : Kinetic and equilibrium constants for the reaction of methyl 4-methoxy-3,5-dinitrobenzoate with n-butylamine in dimethyl sulphoxide were determined, contributing to our understanding of reaction mechanisms (Hasegawa, 1984).

  • Stereoselective Synthesis : The compound (2S*,4S*)-4-methoxy-4-phenyl-4-(trimethylsilyl)-2-butyl 3,5-dinitrobenzoate was synthesized, demonstrating applications in stereoselective organic synthesis (Baudoux et al., 1998).

  • Nucleophilic Addition Studies : A study on the covalent addition of methoxide, sulphite, and acetonate ions to 1-methoxycarbonyl-3,5-dinitrobenzene, a related compound, provided insights into nucleophilic addition reactions (Crampton & Khan, 1972).

  • Electrophilic Reactivity : The versatile electrophilic reactivity of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile was explored, contributing to our understanding of electrophilic reactions in organic chemistry (Cottyn et al., 2009).

  • Supramolecular Assembly : The formation of a 2:1 molecular complex of 3,5-dinitrobenzoic acid with 1,4-diiodobenzene was observed, highlighting the significance of hydrogen bond interactions in directing interactions with other molecules (Ranganathan & Pedireddi, 1998).

  • Solvent-Dependent Coordination Polymers : Co(II) complexes of 3,5-dinitrobenzoic acid were synthesized, demonstrating the importance of solvents in the formation of coordination polymers (Pedireddi & Varughese, 2004).

  • Layered Structural Formation : 3,5-dinitrobenzoic acid was used to form cocrystals with various molecules, contributing to the understanding of layered structures in crystallography (Pedireddi, Ranganathan & Chatterjee, 1998).

  • Solute Transfer Studies : Abraham model correlations were derived for solute transfer into 2-ethyl-1-hexanol from both water and the gas phase, using data including 3,5-dinitrobenzoic acid solubilities (Liu et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 4-Methoxy-3,5-dinitrobenzoic acid are certain metal ions, specifically Cu(II), Co(II), and Mn(II) . These metal ions play a crucial role in various biological processes, and their interaction with the compound can lead to significant changes in these processes.

Mode of Action

This compound interacts with its targets through a process known as complexation . In this process, the carboxylate group of the compound acts as a ligand, forming complexes with the metal ions . This interaction leads to the formation of anionic σ-complexes, followed by intermediate complexes .

Pharmacokinetics

The compound’s solubility and lipophilicity, which can impact its bioavailability, have been examined

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to form complexes with metal ions . Additionally, the presence of other compounds in the environment can potentially interfere with the compound’s interactions with its targets.

Safety and Hazards

4-Methoxy-3,5-dinitrobenzoic acid is considered hazardous . It causes severe skin burns and eye damage . It is also suspected of causing genetic defects . It should be handled with care, using personal protective equipment as required .

Future Directions

The solubility and bioactivity of 4-Methoxy-3,5-dinitrobenzoic acid can be enhanced by the preparation of three isostructural metal complexes and one polymorphic organic salt with the participation of monoethanolamine . This could be a potential area for future research.

properties

IUPAC Name

4-methoxy-3,5-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O7/c1-17-7-5(9(13)14)2-4(8(11)12)3-6(7)10(15)16/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLDFIFEVZSYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303151
Record name 4-methoxy-3,5-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85365-92-0
Record name NSC156984
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxy-3,5-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of KOH (1.12 g, 20 mmol, 1 equiv) in MeOH (20 ml) at 0° C. was added portionwise 4-chloro-3,5-dinitrobenzoic acid (D23) (4.93 g, 20 mmol, 1 equiv). The resulting mixture was refluxed for 1 h then cooled to room temperature. A second portion of KOH (1.12 g, 20 mmol, 1 equiv) was added and the mixture refluxed for 90 min, cooled to room temperature and diluted with H2O. The aqueous phase was acidified to pH 1 and extracted with AcOEt. The organic phase was dried over MgSO4 and concentrated in vacuo to give crude 4-methoxy-3,5-dinitro-benzoic acid (D24) (4.49 g, 93%) as a light brown solid.
Name
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
4.93 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
1.12 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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